6-Amino-5-bromoquinoxaline hydrobromide

Descripción

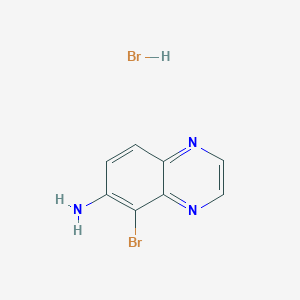

Chemical Identity: 6-Amino-5-bromoquinoxaline hydrobromide (CAS 50358-63-9) is a brominated quinoxaline derivative with the molecular formula C₈H₆BrN₃·HBr and a molecular weight of 224.06–228.06 g/mol (discrepancies arise from hydration states or measurement methods) . It is a crystalline powder, typically white to light yellow, with solubility in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthesis:

The compound is synthesized via a three-step process:

Cyclization of 4-nitrobenzene-1,2-diamine.

Catalytic hydrogenation (using Pd/C at 70°C and 2 MPa pressure) to reduce nitro groups.

Bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane at 20°C, achieving a 97.6% yield .

This method is scalable to 10 kg batches, emphasizing industrial feasibility .

Applications:

Primarily used as a pharmaceutical intermediate, it serves in synthesizing bioactive molecules and drugs, such as brimonidine tartrate derivatives .

Propiedades

Número CAS |

59803-96-2 |

|---|---|

Fórmula molecular |

C8H7Br2N3 |

Peso molecular |

304.97 g/mol |

Nombre IUPAC |

5-bromoquinoxalin-6-amine;hydrobromide |

InChI |

InChI=1S/C8H6BrN3.BrH/c9-7-5(10)1-2-6-8(7)12-4-3-11-6;/h1-4H,10H2;1H |

Clave InChI |

YKGMGCYABGHZRB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC=CN=C2C(=C1N)Br.Br |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-Amino-5-bromoquinoxaline hydrobromide serves primarily as an intermediate in the synthesis of various pharmaceuticals. One notable application is its role in the production of brimonidine tartrate, a medication used to treat glaucoma. The compound is synthesized through a series of reactions involving 4-nitro O-phenylene diamine, which leads to the formation of 5-bromo-6-aminoquinoxaline, a precursor to brimonidine tartrate. This synthesis involves cyclization, reduction, and bromination processes that enhance yield and purity while minimizing environmental impact and safety risks associated with traditional methods .

Research indicates that this compound exhibits various biological activities , making it a candidate for further investigation in drug development:

- Antimicrobial Properties : Studies have shown that quinoxaline derivatives possess antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against bacterial strains, demonstrating significant inhibition rates . The structural modifications in quinoxaline derivatives can enhance their antimicrobial properties, suggesting that this compound could be explored for similar applications.

- Cytotoxic Effects : Some derivatives of quinoxaline have been reported to exhibit cytotoxic effects against cancer cell lines. The potential for developing anticancer agents from quinoxaline derivatives is an area of active research, with studies indicating promising results in inhibiting tumor growth .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high yield and purity. The process typically includes:

- Cyclization : Starting with 4-nitro O-phenylene diamine and glyoxal to form a nitroquinoxaline.

- Reduction : Using palladium catalysts to convert the nitro group to an amino group.

- Bromination : Introducing bromine atoms to yield the final product .

The characterization of this compound often employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Case Studies

Several studies highlight the applications of this compound:

- In one study, derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that specific modifications led to enhanced activity against resistant strains .

- Another research effort focused on synthesizing quinazoline derivatives from related compounds, showcasing how structural variations can lead to improved bioactivity profiles .

Comparación Con Compuestos Similares

Research Findings and Industrial Relevance

- Synthetic Efficiency : The use of DBDMH as a brominating agent minimizes side reactions, achieving >95% purity in large-scale production .

- Stability : Stability data indicate that the compound retains integrity under standard storage conditions (room temperature, closed containers) .

- Market Position: Manufacturers like Ningbo Inno Pharmchem and TCI Chemicals emphasize its role in high-value drug intermediates, priced at €78–361 per 5–25 g .

Métodos De Preparación

Cyclization to 6-Nitroquinoxaline

The process begins with 4-nitro-o-phenylenediamine (I) reacting with glyoxal in aqueous or alcoholic solvents. Cyclization occurs at 0–100°C for 1–24 hours, producing 6-nitroquinoxaline (II) with a molar ratio of glyoxal to (I) between 1:1 and 3:1. Ethanol is preferred for its solubility advantages, yielding 85–90% purity.

Reduction to 6-Aminoquinoxaline

Hydrogenation of 6-nitroquinoxaline (II) employs palladium-carbon (1–20% Pd) or Raney nickel in alcohols (e.g., ethanol) under 2–5 MPa hydrogen pressure at 20–80°C. For example, 10 g of (II) with 0.3 g Pd/C in ethanol at 80°C for 3 hours yields 6.2 g (75%) of 6-aminoquinoxaline (III).

Bromination to 6-Amino-5-bromoquinoxaline Hydrobromide

Bromination uses dibromohydantoin (C₅H₆Br₂N₂O₂) or N-bromosuccinimide (NBS) in halogenated solvents (e.g., dichloromethane) at 0–85°C. In a representative procedure, 35 g (III) reacts with 28.6 g C₅H₆Br₂N₂O₂ in dichloromethane at 25°C for 5 hours, yielding 43 g (98%) of 6-amino-5-bromoquinoxaline. Subsequent treatment with hydrobromic acid converts the free base to the hydrobromide salt.

Direct Bromination of 6-Aminoquinoxaline

Reaction Conditions

6-Aminoquinoxaline dissolves in glacial acetic acid, followed by slow addition of bromine (1:1 molar ratio) at 0–10°C. Stirring for 30 minutes precipitates the hydrobromide salt, which is filtered and washed with ether. This method achieves 100% crude yield, though purity requires recrystallization.

Purification

The crude product is dissolved in water, treated with sodium bisulfite to remove excess bromine, basified with NaOH, and extracted into ethyl acetate. Recrystallization from benzene yields 82% pure 6-amino-5-bromoquinoxaline, which is then converted to the hydrobromide salt.

Comparative Analysis of Synthesis Routes

Table 1: Key Parameters of Preparation Methods

Advantages and Limitations

-

Three-Step Synthesis : Higher overall yield (98%) and scalability but requires multiple purification steps.

-

Direct Bromination : Faster and simpler but produces impurities requiring recrystallization.

Industrial-Scale Production Considerations

Solvent Selection

Dichloromethane is preferred for bromination due to its low boiling point (40°C) and ease of removal. Ethanol and water are used in reduction steps for cost-effectiveness.

Catalyst Recycling

Palladium-carbon catalysts can be recovered and reused up to five times without significant activity loss, reducing production costs.

Waste Management

Bromination byproducts (e.g., succinimide) are neutralized with sodium bisulfite, aligning with green chemistry principles.

Recent Advancements

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 6-amino-5-bromoquinoxaline hydrobromide, and how can purity be maximized?

Methodological Answer : The synthesis of this compound typically involves bromination of quinoxaline derivatives followed by amination. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to selectively brominate the quinoxaline backbone .

- Amination : Introduce the amino group via nucleophilic substitution using ammonia or ammonium hydroxide under controlled pH (7–9) and reflux conditions .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >97% purity, as verified by HPLC with UV detection at 254 nm .

Critical Parameter : Monitor reaction intermediates via TLC (silica gel, ethyl acetate/hexane 1:2) to avoid over-bromination byproducts .

Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.2 ppm (quinoxaline aromatic protons) and δ 5.1 ppm (NH2, broad singlet) . C NMR confirms bromine substitution at C5 (δ 120–125 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H] at m/z 244.96 (CHBrN) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (40:60) for retention time consistency .

Validation : Cross-validate results with elemental analysis (C, H, N ± 0.3%) to confirm stoichiometry .

Q. Q3. How does this compound stability vary under different storage conditions?

Methodological Answer :

- Short-term stability : Store at 4°C in amber vials under nitrogen to prevent photodegradation and oxidation.

- Long-term stability : Lyophilized samples in desiccators (RH <10%) retain >95% purity for 12 months .

- Solvent compatibility : Avoid DMSO for long-term storage; NMR studies show decomposition after 72 hours at 25°C .

Experimental Design : Conduct accelerated stability testing (40°C/75% RH for 6 weeks) to model degradation kinetics .

Advanced Research Questions

Q. Q4. How can factorial design optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer :

-

Variables : Temperature (X1), solvent polarity (X2), and catalyst loading (X3) are critical factors.

-

Design : Use a 2 factorial design to evaluate interactions. For example:

Factor Low Level (-1) High Level (+1) Temperature 60°C 80°C Solvent Ethanol DMF Catalyst 5 mol% 10 mol% -

Response Surface Analysis : Maximize yield (%) and minimize impurity (%) using ANOVA. A central composite design (CCD) refines optimal conditions .

Case Study : A previous study on brominated quinoxalines achieved 89% yield at 70°C in ethanol with 7.5 mol% catalyst .

Q. Q5. How to resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer :

- Root Cause Analysis : Discrepancies may arise from residual moisture (affecting catalyst activity) or varying ligand systems (e.g., Pd(PPh3)4 vs. XPhos) .

- Method :

Data Interpretation : Use multivariate regression to isolate variables causing yield variability .

Q. Q6. What computational strategies predict the reactivity of this compound in drug discovery applications?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C5-Br shows high electrophilicity (f = 0.45), favoring SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model bioavailability.

- Software Tools : Gaussian 16 for DFT; GROMACS for MD simulations .

Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates in polar aprotic solvents) .

Q. Q7. How to address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer :

- Protocol Standardization :

- Data Transparency : Share raw NMR files (e.g., via Zenodo) and HPLC chromatograms for peer validation .

Case Study : A 2020 interlab study identified trace metal contaminants in solvents as a key reproducibility factor for brominated heterocycles .

Q. Q8. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Methodological Answer :

- Mechanistic Probes :

- Isotopic labeling (N at the amino group) to track electronic effects via N NMR.

- Radical trapping agents (e.g., TEMPO) to test for radical intermediates.

- Computational Evidence : Frontier Molecular Orbital (FMO) analysis shows lower activation energy for bromination at C5 due to electron-deficient quinoxaline π-system .

Experimental Validation : Compare bromination rates in substituted quinoxalines (e.g., 6-methyl vs. 6-nitro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.